Methyl 5-(chlorosulfonyl)-1-isopropyl-1h-pyrazole-3-carboxylate

Description

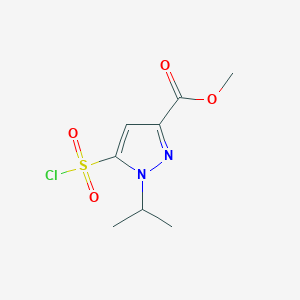

Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring three key functional groups:

- Chlorosulfonyl (–SO₂Cl) at position 5: A reactive electrophilic group amenable to nucleophilic substitution.

- Methyl ester (–COOCH₃) at position 3: Enhances lipophilicity and stability compared to carboxylic acids.

Molecular Formula: C₈H₁₂ClN₂O₄S

Molecular Weight: ~267.52 g/mol (calculated).

This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging its chlorosulfonyl group for synthesizing sulfonamides or sulfonic esters.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O4S/c1-5(2)11-7(16(9,13)14)4-6(10-11)8(12)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBFFWNUVNLQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative known for its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 266.70 g/mol. Its structure features a pyrazole ring substituted with a chlorosulfonyl group at the 5-position and an isopropyl group at the 1-position, which enhances its reactivity and biological potential .

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control of conditions. The synthetic route usually includes the formation of the pyrazole ring followed by the introduction of the chlorosulfonyl and isopropyl groups. This method highlights the compound's complex nature and its significance in medicinal chemistry .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic activities. In studies comparing various compounds, this compound showed promising results in reducing inflammation and pain levels, making it a potential candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

In vivo studies indicated that this compound could outperform traditional NSAIDs like indomethacin in terms of anti-inflammatory efficacy, with a reported inhibition percentage of 69.56% compared to indomethacin's 66.24% .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a comparative study, several pyrazolone derivatives were tested for their anti-inflammatory properties. This compound was found to have a higher efficacy than other tested compounds, supporting its use in therapeutic applications targeting inflammation .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted to assess the antimicrobial properties of various pyrazolone derivatives revealed that this compound exhibited superior activity against multiple bacterial strains, reinforcing its potential role in treating bacterial infections .

Research Findings Summary

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with a chlorosulfonyl group that enhances its reactivity and potential applications in both medicinal and agricultural chemistry. It has a molecular formula of C₈H₁₁ClN₂O₄S and a molecular weight of 266.70 g/mol. The compound features a pyrazole ring substituted with a chlorosulfonyl group at the 5-position and an isopropyl group at the 1-position.

Scientific Research Applications

While specific, detailed case studies and comprehensive data tables for this compound are not available in the search results, the compound's structure suggests several potential applications in scientific research:

- Versatile intermediate in synthetic organic chemistry The synthesis of this compound involves multiple steps requiring careful control of reaction conditions. The chlorosulfonyl group can be used to introduce other functional groups, making it a versatile building block in synthesizing more complex molecules.

- Medicinal chemistry Pyrazoles are known for their diverse biological activities, so this compound may be useful in creating new pharmaceuticals.

- Agricultural chemistry This compound may be useful in creating new herbicides, fungicides, and insecticides.

- Building blocks for creating complex molecules The compound's versatility in synthetic organic chemistry is highlighted by its potential applications in medicinal and agricultural chemistry.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

2.3. Physical and Electronic Properties

- Melting Points : Only the thiophene analog has a reported melting point (40–41°C). The main compound’s isopropyl group may reduce crystallinity, lowering its melting point relative to smaller analogs.

- Solubility : The methyl ester in the main compound enhances lipophilicity versus the carboxylic acid analog, favoring organic-phase reactions.

- Electronic Effects: Chlorosulfonyl and pyridine are electron-withdrawing, but the former is more reactive toward nucleophiles.

Q & A

Q. What are the key steps for synthesizing Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves a multi-step route:

- Esterification : Start with a pyrazole-3-carboxylic acid derivative, such as methyl 5-amino-1-isopropyl-1H-pyrazole-3-carboxylate, and react it with chlorosulfonic acid to introduce the sulfonyl chloride group.

- Sulfonation : Use controlled sulfonation conditions (e.g., low temperature, inert atmosphere) to avoid over-sulfonation or decomposition .

- Purification : Column chromatography or recrystallization is recommended for isolating the product. A one-pot synthesis approach (e.g., combining esterification and sulfonation) may improve efficiency, as demonstrated in analogous pyrazole carboxylate syntheses .

Q. Which analytical methods are critical for confirming purity and structure?

- Spectroscopic Techniques :

- ¹H-NMR/¹³C-NMR : Confirm substituent positions and regiochemistry (e.g., distinguishing between N-alkylation vs. O-alkylation).

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl chloride stretch at ~1370–1400 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

- HPLC/MS : Detect trace impurities or byproducts from incomplete sulfonation .

Q. What safety precautions are required for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks .

- Storage : Store in a cool, dry place away from strong oxidizers. Decomposition may release toxic gases (e.g., HCl, SO₂) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in pharmacological data for pyrazole derivatives be resolved?

- Dose-Response Studies : Ensure activity assays (e.g., COX-2 inhibition, analgesic testing) use standardized concentrations. Inconsistent results may arise from off-target effects at higher doses .

- Metabolic Stability : Assess compound stability in physiological buffers (pH 7.4, 37°C) to rule out rapid degradation masking efficacy .

- Control Experiments : Compare with structurally similar analogs (e.g., methyl 5-methyl-1-phenyl derivatives) to isolate the role of the chlorosulfonyl group .

Q. How do substituents influence the stability of pyrazole-3-carboxylate derivatives?

- Electron-Withdrawing Groups : The chlorosulfonyl group increases electrophilicity, making the compound prone to hydrolysis. Stability studies in aqueous buffers (pH 2–12) can quantify degradation rates .

- Steric Effects : The isopropyl group at N-1 may hinder nucleophilic attack at the sulfonyl chloride, improving shelf life compared to smaller alkyl groups .

Q. What strategies optimize yields in sulfonation reactions for pyrazole derivatives?

- Temperature Control : Maintain reaction temperatures below 0°C during sulfonation to prevent side reactions (e.g., dimerization) .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.

- Catalytic Additives : Anhydrous sodium sulfate or molecular sieves can absorb moisture, improving reaction efficiency .

Q. How can computational methods aid in designing pyrazole-based inhibitors?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2, TNF-α). Focus on interactions between the sulfonyl chloride and active-site residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.